Tert-butyl 2-amino-3-chloro-6-fluorobenzoate
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Overview
Description
Tert-butyl 2-amino-3-chloro-6-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an amino group, a chlorine atom, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-chloro-6-fluorobenzoate typically involves the esterification of 2-amino-3-chloro-6-fluorobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-3-chloro-6-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under atmospheric pressure.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Major Products
Substitution: Formation of substituted benzoates with different functional groups replacing the chlorine atom.
Reduction: Conversion of nitrobenzoates to aminobenzoates.
Oxidation: Formation of nitrobenzoates from aminobenzoates.
Scientific Research Applications
Tert-butyl 2-amino-3-chloro-6-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-chloro-6-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, chloro, and fluoro groups can influence its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-3-chlorobenzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Tert-butyl 2-amino-6-fluorobenzoate: Lacks the chlorine atom, which may influence its chemical properties and applications.
Tert-butyl 3-amino-2-chloro-6-fluorobenzoate: Similar structure but with different positioning of the amino group, which can alter its reactivity and interactions.
Uniqueness
Tert-butyl 2-amino-3-chloro-6-fluorobenzoate is unique due to the specific combination of functional groups attached to the benzene ring. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 2-amino-3-chloro-6-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)8-7(13)5-4-6(12)9(8)14/h4-5H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWDQUHUTBDONI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1N)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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